Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate is a chemical compound with the CAS Number: 2095516-88-2 . It has a molecular weight of 320.78 . The IUPAC name for this compound is ethyl (E)-1-benzyl-5-chloro-4-(2-methoxyvinyl)-1H-pyrazole-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17ClN2O3/c1-3-22-16(20)14-13(9-10-21-2)15(17)19(18-14)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 . This code provides a unique identifier for chemical substances, and can be used to generate a 2D structure or even a 3D model of the molecule.Physical and Chemical Properties Analysis
The molecular formula of this compound is C16H17ClN2O3 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate is part of a broader category of pyrazole derivatives that have been extensively studied for their synthesis and chemical properties. A notable example is the work on efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, showcasing advances in synthesis techniques with high yields and reduced reaction times (Machado et al., 2011). Additionally, research has focused on the synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, highlighting potential applications in nonlinear optical (NLO) materials due to their optical nonlinearity, presenting them as candidates for optical limiting applications (Chandrakantha et al., 2013).
Structural Analysis
The structural elucidation of pyrazole derivatives, including those similar to this compound, has been a subject of interest. For instance, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was thoroughly investigated using various spectroscopic methods, contributing to a better understanding of the molecular geometry and electronic properties of these compounds (Inkaya et al., 2012).
Antioxidant Properties
The exploration of the antioxidant properties of pyrazole derivatives is another significant area of research. A novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized and evaluated for its in vitro antioxidant susceptibilities. This study not only presented an effective synthetic route but also highlighted the compound's potential as an antioxidant, opening up possibilities for its use in relevant applications (Naveen et al., 2021).
Applications in Material Science
Research into the applications of pyrazole derivatives in material science has led to interesting findings. For example, the study of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates revealed their potential in optical limiting applications due to their significant nonlinearity, showcasing the versatility of these compounds beyond their chemical interest (Chandrakantha et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
ethyl 1-benzyl-5-chloro-4-[(E)-2-methoxyethenyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-3-22-16(20)14-13(9-10-21-2)15(17)19(18-14)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNHOJSAYLEUDM-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C=COC)Cl)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=C1/C=C/OC)Cl)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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